molecular formula C22H30BN3O2 B1522076 1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine CAS No. 1015242-03-1

1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Cat. No. B1522076
CAS RN: 1015242-03-1
M. Wt: 379.3 g/mol
InChI Key: AFNSMUFYAVDYMJ-UHFFFAOYSA-N
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Description

“1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction . All bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “1-Benzylpyrazole-4-boronic acid pinacol ester” can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . It can also be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “1-Benzylpyrazole-4-boronic acid pinacol ester” is a solid with a melting point of 86-90 °C (lit.) .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in constructing carbon-carbon bonds in the synthesis of complex organic molecules. The boronic acid ester group in the compound reacts with various halides or triflates under palladium catalysis, forming biaryl structures that are foundational in pharmaceuticals and agrochemicals.

Drug Discovery: Inhibitor Synthesis

The boronic ester moiety of this compound is instrumental in the synthesis of protein kinase inhibitors . These inhibitors are crucial in drug discovery, especially for diseases where protein kinases are known to play a role in disease progression, such as cancer and inflammatory disorders.

Material Science: Boron-Doped Nanomaterials

In material science, this compound can be used to introduce boron into nanomaterials . Boron-doping has been shown to alter the electrical and optical properties of materials, which is beneficial for applications such as semiconductors and photovoltaic devices.

Radiopharmaceuticals: Radiosynthesis of [18F]ArylSCF3 Compounds

The compound serves as a precursor in the radiosynthesis of [18F]ArylSCF3 compounds . These compounds are used in positron emission tomography (PET) imaging, which is a powerful tool in medical diagnostics, particularly in oncology for tumor detection and monitoring.

Analytical Chemistry: LCMS Technique Stability Studies

It is utilized as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . This is important for understanding the behavior of boronate esters in biological systems and for the development of boronate-based sensors.

Supercritical Fluid Chromatography

The compound has applications in supercritical fluid chromatography , where it is used to enhance throughput and reduce epimerization. This technique is essential for the purification of unstable boronate esters and is widely used in pharmaceutical analysis.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” has a signal word of “Warning” and hazard statements of "H302-H315-H319-H332-H335" .

properties

IUPAC Name

1-benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30BN3O2/c1-21(2)22(3,4)28-23(27-21)19-10-11-20(24-16-19)26-14-12-25(13-15-26)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNSMUFYAVDYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660614
Record name 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015242-03-1
Record name 1-(Phenylmethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015242-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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